molecular formula C13H9ClF3NO B12085788 4-Chloro-4'-trifluoromethoxy-biphenyl-2-ylamine

4-Chloro-4'-trifluoromethoxy-biphenyl-2-ylamine

Cat. No.: B12085788
M. Wt: 287.66 g/mol
InChI Key: QEHRCFRDXJPSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure

Preparation Methods

The synthesis of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine precursor in a nonchlorinated organic solvent .

Chemical Reactions Analysis

4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with a hydroxyl group or an alkoxy group.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine can be compared with other similar compounds, such as:

The uniqueness of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

IUPAC Name

5-chloro-2-[4-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C13H9ClF3NO/c14-9-3-6-11(12(18)7-9)8-1-4-10(5-2-8)19-13(15,16)17/h1-7H,18H2

InChI Key

QEHRCFRDXJPSMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.